2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- is an organic compound with the molecular formula C10H4Cl4O2 This compound is characterized by its furanone core, which is a five-membered lactone ring, and the presence of multiple chlorine atoms attached to both the furanone ring and the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- typically involves the chlorination of a precursor compound. One common method is the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then cyclized in the presence of a base, such as pyridine, to yield the desired furanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less chlorinated derivatives. Substitution reactions can introduce various functional groups, such as alkoxy or amino groups, into the compound.
Scientific Research Applications
2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Research into the biological activity of this compound has shown potential antimicrobial and antifungal properties. It may be used in the development of new pharmaceuticals or agrochemicals.
Medicine: The compound’s potential therapeutic effects are being investigated, particularly in the treatment of infections and inflammatory conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with cellular processes is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylacetic acid: A precursor in the synthesis of the furanone compound.
2(5H)-Furanone, 3,4-dichloro-5-phenyl-: A similar compound with a phenyl group instead of a dichlorophenyl group.
2(5H)-Furanone, 3-chloro-5-(3,4-dichlorophenyl)-: A related compound with one less chlorine atom on the furanone ring.
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(3,4-dichlorophenyl)- is unique due to its high degree of chlorination and the specific arrangement of chlorine atoms This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications
Properties
CAS No. |
57697-57-1 |
---|---|
Molecular Formula |
C10H4Cl4O2 |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
3,4-dichloro-2-(3,4-dichlorophenyl)-2H-furan-5-one |
InChI |
InChI=1S/C10H4Cl4O2/c11-5-2-1-4(3-6(5)12)9-7(13)8(14)10(15)16-9/h1-3,9H |
InChI Key |
NZQJEKDMIWLIEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2C(=C(C(=O)O2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.